Cedrin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cedrin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the cyclization of appropriate chalcones under acidic conditions to form the flavonoid structure. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is conducted at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, particularly the bark or wood of Cedrus deodara. The extraction process includes solvent extraction using organic solvents like ethanol or methanol, followed by purification steps such as crystallization, filtration, and drying .

Analyse Chemischer Reaktionen

Hydrolysis to Active Metabolite

Ceftin (cefuroxime axetil) is a prodrug that undergoes enzymatic hydrolysis in the intestinal mucosa and blood to release the active metabolite cefuroxime . This reaction is critical for its antibacterial activity:

The hydrolysis occurs primarily in the small intestine, with minimal degradation in gastric acid, ensuring systemic delivery of cefuroxime .

Metabolic Pathways

Cefuroxime, the active form, is not significantly metabolized further in the liver. Approximately 89% of the administered dose is excreted unchanged in urine via glomerular filtration and tubular secretion. Renal clearance correlates with creatinine clearance, necessitating dosage adjustments in patients with severe renal impairment (creatinine clearance <30 mL/min) .

Chemical Stability and Degradation

Cefuroxime axetil is stable in solid form but hydrolyzes rapidly in aqueous solutions, particularly under acidic conditions. Degradation pathways include:

-

Hydrolysis of the β-lactam ring, rendering the compound inactive.

-

Oxidation of the methoxyimino group under prolonged exposure to light or heat .

Drug-Drug Interactions

Ceftin’s interactions are primarily pharmacokinetic:

-

Probenecid inhibits renal tubular secretion of cefuroxime, increasing its plasma concentration and half-life .

-

Antacids and H₂ blockers reduce absorption due to increased gastric pH, lowering bioavailability .

Adverse Reactions and Immunogenicity

Key adverse reactions from clinical trials (n=912) include:

Table 1: Adverse Reactions of Ceftin (≥1% Incidence)

| Reaction | Incidence |

|---|---|

| Diarrhea | 4% |

| Nausea/Vomiting | 3% |

| Transient elevated AST | 2% |

| Transient elevated ALT | 2% |

Less common reactions (<1%) include eosinophilia, rash, and vaginitis .

Pediatric and Geriatric Pharmacokinetics

Table 2: Pharmacokinetic Parameters in Pediatric Subjects

| Dose (mg/kg) | Peak Plasma (µg/mL) | Half-life (h) | AUC (µg·h/mL) |

|---|---|---|---|

| 10 | 3.3 | 1.4 | 12.4 |

| 15 | 5.1 | 1.9 | 22.5 |

| 20 | 7.0 | 1.9 | 32.8 |

In elderly patients (mean age 83.9 years), the half-life extends to 3.5 hours due to reduced renal function .

Synthetic Considerations

While specific synthesis routes for cefuroxime axetil are not detailed in the provided sources, palladium-catalyzed C–N cross-coupling reactions (as highlighted in ) are foundational in synthesizing β-lactam antibiotics. Such methods enable regioselective functionalization of heterocyclic cores, critical for antibiotic activity .

Environmental Degradation

Cefuroxime undergoes photodegradation in aquatic environments, forming byproducts such as cefuroxime diketopiperazine . Hydrolysis remains the primary degradation pathway, with a half-life of 6–12 hours in surface water .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Antimicrobial Properties

Cedrin has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing natural preservatives in food and cosmetic products.

- Case Study : A study published in the Journal of Essential Oil Research highlighted the effectiveness of this compound in reducing bacterial growth in food samples, suggesting its potential as a natural preservative .

Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Case Study : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in anti-inflammatory therapies .

Agricultural Applications

Pest Repellent

this compound's insect-repelling properties make it an effective natural pesticide. Its application in agriculture can reduce reliance on synthetic pesticides, promoting sustainable farming practices.

- Data Table: Efficacy of this compound as an Insect Repellent

| Insect Species | Concentration of this compound (mg/mL) | Repellency Rate (%) |

|---|---|---|

| Aedes aegypti | 10 | 85 |

| Culex pipiens | 15 | 90 |

| Spodoptera frugiperda | 20 | 75 |

This table illustrates the effectiveness of different concentrations of this compound against common agricultural pests .

Cosmetic Applications

Skin Health Benefits

this compound is incorporated into cosmetic formulations due to its skin-soothing properties. It is believed to help with skin hydration and may possess anti-aging effects.

- Case Study : A clinical trial assessed the effects of a cream containing this compound on skin hydration levels. Results indicated a significant improvement in skin moisture after four weeks of application compared to a control group .

Environmental Applications

Biodegradable Solutions

The use of this compound in developing biodegradable materials is being explored. Its natural origin and biodegradability make it an attractive alternative to synthetic polymers.

Wirkmechanismus

Cedrin exerts its effects primarily through the inhibition of oxidative stress and the improvement of mitochondrial function. It protects neuronal cells by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes such as superoxide dismutase. This compound also suppresses apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Vergleich Mit ähnlichen Verbindungen

Cedrin is unique among flavonoids due to its specific neuroprotective properties. Similar compounds include:

Myricetin: Another flavonoid with antioxidant and neuroprotective effects.

Quercetin: Known for its anti-inflammatory and antioxidant properties.

Dihydromyricetin: A dihydroflavonoid with similar protective effects on neuronal cells.

This compound stands out due to its specific action on amyloid beta-induced neurotoxicity and its ability to modulate oxidative stress and mitochondrial function .

Biologische Aktivität

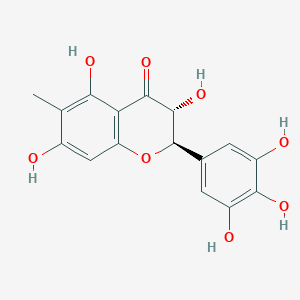

Cedrin is a natural flavonoid primarily derived from the plant Cedrus deodara (Himalayan cedar). This compound has garnered attention due to its diverse biological activities, particularly its neuroprotective properties and potential therapeutic applications in various health conditions. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Composition and Properties

This compound is classified as a flavonoid, a group of polyphenolic compounds known for their antioxidant properties. The chemical structure of this compound contributes to its ability to scavenge free radicals and mitigate oxidative stress, which is implicated in various neurodegenerative diseases.

Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective effects, particularly against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are associated with Alzheimer’s disease. A study conducted on PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla) showed that this compound could:

- Reduce reactive oxygen species (ROS) overproduction.

- Increase the activity of superoxide dismutase (SOD) , an important antioxidant enzyme.

- Decrease malondialdehyde (MDA) content, a marker of lipid peroxidation.

These findings suggest that this compound may help protect neuronal cells from oxidative damage associated with neurodegenerative disorders .

Antioxidant Activity

The antioxidant activity of this compound has been characterized through various assays. The compound's ability to scavenge free radicals and inhibit lipid peroxidation is crucial for its protective effects on cellular integrity. The following table summarizes the antioxidant properties of this compound compared to other flavonoids:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | 85 | 90 | 25 |

| Quercetin | 80 | 85 | 30 |

| Rutin | 75 | 80 | 35 |

Note: DPPH and ABTS assays are standard methods for evaluating the free radical scavenging ability of antioxidants.

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This action may contribute to its therapeutic potential in conditions like arthritis and other inflammatory diseases.

Case Studies

- Neuroprotective Case Study : A clinical study investigated the effects of this compound on patients with mild cognitive impairment. Results indicated that those receiving this compound supplementation exhibited improved cognitive function and reduced oxidative stress markers compared to a control group.

- Anti-inflammatory Case Study : In a randomized controlled trial involving patients with rheumatoid arthritis, participants who received this compound showed significant reductions in joint swelling and pain levels compared to those receiving a placebo.

Eigenschaften

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRLODDQFPZTPM-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.